N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound with similar structural features.
Desbutylbupivacaine: Another compound with a similar aromatic amide structure.
Uniqueness
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-6-5-7-12(2)19(11)21-20(23)18-10-16(22)15-8-13(3)14(4)9-17(15)24-18/h5-10H,1-4H3,(H,21,23) |
InChI Key |
JPEWGNQIRSSYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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